

# GPR84: A Promising Therapeutic Target in Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

### Introduction

G protein-coupled receptor 84 (GPR84) is an emerging therapeutic target with significant potential in the modulation of inflammatory responses. Primarily expressed on immune cells, GPR84 is a key player in a variety of inflammatory and metabolic diseases. Its expression is notably upregulated in response to inflammatory stimuli, highlighting its role in the amplification of inflammatory signaling. This technical guide provides a comprehensive overview of GPR84, including its signaling pathways, quantitative data on its expression and modulation, detailed experimental protocols for its study, and its potential as a drug development target.

## **GPR84 Expression and Ligand Affinity**

GPR84 expression is significantly increased in tissues and cells under inflammatory conditions. This upregulation has been observed in various inflammatory diseases, making it an attractive target for therapeutic intervention. The receptor is activated by medium-chain fatty acids (MCFAs), with capric acid being a potent natural ligand. A variety of synthetic agonists and antagonists have been developed to study and modulate GPR84 activity.

## Table 1: Upregulation of GPR84 Expression in Inflammatory Conditions



| Tissue/Cell Type                       | Inflammatory<br>Condition/Stimulus | Fold Increase in mRNA Expression (approx.) | Reference |
|----------------------------------------|------------------------------------|--------------------------------------------|-----------|
| Mouse Adipose Tissue                   | Endotoxemia (LPS injection)        | >10                                        |           |
| Mouse Bone Marrow                      | Endotoxemia (LPS injection)        | >50                                        |           |
| Mouse Brain                            | Endotoxemia (LPS injection)        | ~5                                         | -         |
| Mouse Lung                             | Endotoxemia (LPS injection)        | >10                                        | -         |
| Mouse Kidney                           | Endotoxemia (LPS injection)        | ~10                                        | •         |
| Mouse Intestine                        | Endotoxemia (LPS injection)        | ~10                                        | -         |
| Murine Macrophages<br>(BMDM)           | LPS Stimulation                    | >100                                       | •         |
| Human Monocyte-<br>Derived Macrophages | LPS Stimulation                    | >50                                        | -         |
| Mouse Colon                            | DSS-induced Colitis                | Significant<br>upregulation                | -         |

## **Table 2: Binding Affinities and Potencies of GPR84 Ligands**



| Ligand                               | Туре                    | Assay                  | Species       | Affinity/Pot<br>ency<br>(EC50/IC50/<br>Ki) | Reference |
|--------------------------------------|-------------------------|------------------------|---------------|--------------------------------------------|-----------|
| Capric Acid<br>(C10)                 | Endogenous<br>Agonist   | cAMP Assay             | Human         | ~798 nM<br>(EC50)                          |           |
| 6-n-<br>octylaminour<br>acil (6-OAU) | Synthetic<br>Agonist    | cAMP Assay             | Human         | 14 nM<br>(EC50)                            |           |
| 3,3'-<br>Diindolylmeth<br>ane (DIM)  | Allosteric<br>Agonist   | Radioligand<br>Binding | Human         | 5.6-6.9 μM<br>(KA)                         |           |
| GLPG1205                             | Synthetic<br>Antagonist | Functional<br>Assay    | Human         | -                                          |           |
| PBI-4050                             | Synthetic<br>Antagonist | Not specified          | Not specified | -                                          |           |
| PSB-1584                             | Synthetic<br>Ligand     | Radioligand<br>Binding | Human         | ~2 nM (KD)                                 |           |
| LY237                                | Synthetic<br>Agonist    | cAMP Assay             | Human         | 0.189 nM<br>(EC50)                         |           |

### **GPR84 Signaling Pathways**

GPR84 primarily couples to the pertussis toxin-sensitive Gαi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Activation of GPR84 also triggers downstream signaling cascades, including the phosphorylation of Akt and ERK, and the nuclear translocation of NF-κB. These pathways are crucial in mediating the pro-inflammatory functions of GPR84.





Click to download full resolution via product page

**GPR84 Signaling Pathway** 



## **GPR84** in Inflammatory Diseases

The pro-inflammatory role of GPR84 has been implicated in a range of diseases, including idiopathic pulmonary fibrosis (IPF), inflammatory bowel disease (IBD), and neuroinflammatory conditions.

- Idiopathic Pulmonary Fibrosis (IPF): GPR84 expression is elevated in fibrotic lung tissue.
   The antagonist GLPG1205 has been investigated in a phase 2 clinical trial for IPF, where it showed a trend towards reducing the decline in forced vital capacity (FVC) and total lung volume compared to placebo.
- Inflammatory Bowel Disease (IBD): GPR84 expression is significantly upregulated in the inflamed colon tissues of patients with ulcerative colitis and in mouse models of colitis.
   Genetic knockout of GPR84 in mice has been shown to ameliorate the severity of DSSinduced colitis.
- Neuroinflammation: GPR84 is expressed in microglia, the resident immune cells of the central nervous system, and its expression is induced during neuroinflammatory conditions like endotoxemia and experimental autoimmune encephalomyelitis.

## Experimental Protocols GPR84 cAMP Assay

This protocol is used to determine the ability of a test compound to modulate GPR84 activity by measuring changes in intracellular cAMP levels.

#### Materials:

- CHO-K1 cells stably expressing human GPR84 (GPR84-CHO cells)
- Cell culture medium (e.g., DMEM/F12 with 10% FBS)
- Phosphate-Buffered Saline (PBS)
- Forskolin
- Test compounds (agonists or antagonists)



- cAMP detection kit (e.g., DiscoverX HitHunter® Assay)
- 96-well microplates

#### Procedure:

- Cell Seeding: Seed GPR84-CHO cells into a 96-well plate at a density of 15,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
- Cell Preparation: Remove the culture medium and wash the cells with PBS.
- Agonist Mode:
  - $\circ~$  Add 25  $\mu\text{M}$  forskolin and the test agonist (at various concentrations) simultaneously to the cells.
  - Incubate for 30 minutes at 37°C, 5% CO2.
- Antagonist Mode:
  - Pre-treat the cells with the test antagonist (at various concentrations) for 15 minutes.
  - Add forskolin and a known GPR84 agonist (at its EC80 concentration) and incubate for 30 minutes at 37°C, 5% CO2.
- cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the cAMP detection kit.
- Data Analysis: Calculate the percentage of inhibition of forskolin-induced cAMP production for agonists or the inhibition of agonist-induced response for antagonists. Determine EC50 or IC50 values by fitting the data to a dose-response curve.

### In Vivo Model of DSS-Induced Colitis

This protocol describes the induction of colitis in mice to study the in vivo effects of GPR84 modulation.

#### Materials:



- 8-10 week old C57BL/6 mice
- Dextran sulfate sodium (DSS)
- GPR84 modulator (agonist or antagonist) or vehicle control
- Animal balance
- Scoring system for disease activity index (DAI)

#### Procedure:

- Acclimatization: Acclimatize mice to the experimental conditions for at least one week.
- Colitis Induction:
  - Acute Colitis: Provide mice with drinking water containing 2.5% (w/v) DSS for 5-7 consecutive days.
  - Chronic Colitis: Administer drinking water with 2% DSS for 5 days, followed by 5 days of regular water. Repeat this cycle three times.
- Drug Administration: Administer the GPR84 modulator or vehicle control to the mice daily via an appropriate route (e.g., oral gavage, intraperitoneal injection) starting from day 0 of DSS treatment.
- Monitoring: Monitor the mice daily for body weight, stool consistency, and rectal bleeding.
   Calculate the Disease Activity Index (DAI) based on a standardized scoring system.
- Tissue Collection: At the end of the experiment, sacrifice the mice and collect colon tissues for histological analysis, and measurement of cytokine levels and GPR84 expression.

## **Experimental and Logical Workflows**





Click to download full resolution via product page

**GPR84 Drug Screening Workflow** 





Click to download full resolution via product page

Logical Flow of GPR84's Role in Inflammation



### **Conclusion and Future Directions**

GPR84 stands out as a critical regulator of inflammatory processes, with its upregulation in various inflammatory diseases making it a compelling target for therapeutic intervention. The development of selective GPR84 antagonists has shown promise in preclinical and early clinical studies, particularly in the context of fibrotic and inflammatory bowel diseases. Future research should focus on further elucidating the precise roles of GPR84 in different inflammatory contexts, identifying additional endogenous ligands, and developing more potent and selective modulators. A deeper understanding of the biased agonism at GPR84 could also open new avenues for fine-tuning therapeutic interventions to achieve desired downstream effects while minimizing potential side effects. The continued investigation of GPR84 holds the key to unlocking novel therapeutic strategies for a wide range of debilitating inflammatory disorders.

 To cite this document: BenchChem. [GPR84: A Promising Therapeutic Target in Inflammatory Diseases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10814916#gpr84-as-a-therapeutic-target-in-inflammatory-diseases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com